N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a pyrazole ring, and a phenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group, known for its high affinity for cannabinoid receptors.
AB-FUBICA: Another synthetic cannabinoid with a fluorobenzyl group, used in research for its psychoactive properties.
ADB-BINACA: A related compound with similar structural features, studied for its potential therapeutic applications.
Uniqueness
N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide is unique due to its specific combination of a pyrazole ring and a phenylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H16FN3O |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H16FN3O/c19-16-8-6-15(7-9-16)13-22-11-10-17(21-22)20-18(23)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23) |
InChI Key |
RDXBUDGDMXYKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.